molecular formula C9H8ClNO3 B574353 2-Chloro-1-(3-nitrophenyl)propan-1-one CAS No. 172508-39-3

2-Chloro-1-(3-nitrophenyl)propan-1-one

Cat. No.: B574353
CAS No.: 172508-39-3
M. Wt: 213.617
InChI Key: QMWUWEOZBDQTER-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-nitrophenyl)propan-1-one is a substituted propanone derivative featuring a nitro group at the meta position of the phenyl ring and a chlorine atom at the α-carbon of the ketone group. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis. Its applications span pharmaceutical precursors, agrochemicals, and specialty chemicals. For instance, derivatives of α-chloroketones are critical in synthesizing enantiomerically pure alcohols via enzymatic reduction, as demonstrated in the preparation of (R)-phenylephrine precursors .

Properties

CAS No.

172508-39-3

Molecular Formula

C9H8ClNO3

Molecular Weight

213.617

IUPAC Name

2-chloro-1-(3-nitrophenyl)propan-1-one

InChI

InChI=1S/C9H8ClNO3/c1-6(10)9(12)7-3-2-4-8(5-7)11(13)14/h2-6H,1H3

InChI Key

QMWUWEOZBDQTER-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])Cl

Synonyms

1-Propanone, 2-chloro-1-(3-nitrophenyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural analogs of 2-chloro-1-(3-nitrophenyl)propan-1-one, highlighting substituent variations, molecular weights, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Significance References
This compound C₉H₇ClNO₃ 212.45 -NO₂ (meta), -Cl (α-carbon) Intermediate in pharmaceuticals, asymmetric synthesis via enzymatic reduction
2-Chloro-1-(3-chlorophenyl)propan-1-one C₉H₇Cl₂O 203.06 -Cl (meta), -Cl (α-carbon) Potential agrochemical intermediate; higher lipophilicity due to dual Cl substituents
2-Chloro-4'-fluoropropiophenone C₉H₇ClFO 186.61 -F (para), -Cl (α-carbon) Psychoactive cathinone derivative (e.g., 4-FMC); fluorination enhances metabolic stability
2-Amino-1-(3-chlorophenyl)propan-1-one C₉H₁₁Cl₂NO 220.10 -NH₂ (α-carbon), -Cl (meta) Pharmaceutical precursor; amino group enables salt formation (e.g., hydrochloride salts)
1-(2-Methyl-5-isopropylcyclohex-2-enyl)propan-1-one C₁₃H₂₂O 194.32 Cyclohexenyl ring with methyl/isopropyl Fragrance industry (neroli-like notes); reduced reactivity due to steric hindrance

Physicochemical Properties

  • Melting/Boiling Points: Limited data exist for the target compound, but fluorinated analogs (e.g., 2-chloro-4'-fluoropropiophenone) have predicted boiling points of ~293°C, suggesting higher volatility compared to nitro-substituted derivatives .
  • Solubility: The nitro group enhances polarity, improving solubility in polar aprotic solvents. Amino-substituted analogs (e.g., 2-amino-1-(3-chlorophenyl)propan-1-one) form water-soluble hydrochloride salts .

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